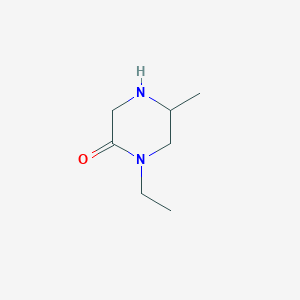

1-Ethyl-5-methylpiperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-3-9-5-6(2)8-4-7(9)10/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAYDMPIWDDERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(NCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659972 | |

| Record name | 1-Ethyl-5-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000577-11-6 | |

| Record name | 1-Ethyl-5-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chiral Synthesis of (R)-1-Ethyl-5-methylpiperazin-2-one

A Senior Application Scientist's Perspective on Strategy, Mechanism, and Execution

This guide provides a comprehensive overview of a robust and reliable synthetic strategy for the preparation of (R)-1-Ethyl-5-methylpiperazin-2-one, a valuable chiral building block in medicinal chemistry.[1][2] The focus is on a chiral pool approach, starting from the readily available and enantiomerically pure amino acid, (R)-alanine. This methodology is presented with a deep dive into the underlying chemical principles, practical experimental protocols, and the critical aspects of stereochemical control.

The piperazin-2-one scaffold is a privileged motif in numerous bioactive molecules and approved pharmaceuticals, making enantioselective synthetic routes to its derivatives a subject of significant interest in drug discovery and development.[3][4] This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed and practical understanding of this specific synthesis.

Strategic Approach: Leveraging the Chiral Pool

The synthesis of enantiomerically pure compounds can be broadly categorized into two main strategies: asymmetric catalysis and the use of a chiral pool. While asymmetric catalytic methods are elegant and powerful, the chiral pool approach offers a more direct and often more scalable route when a suitable chiral starting material is readily and inexpensively available.[3] In this case, (R)-alanine serves as an ideal chiral precursor, directly providing the stereocenter required at the C5 position of the target molecule.[5][6][7]

Our synthetic strategy is a multi-step process that begins with the protection of the amino group of (R)-alanine, followed by the formation of a key diamine intermediate, and finally, cyclization to the desired piperazin-2-one ring system. The ethyl group at the N1 position will be introduced via reductive amination.

Synthetic Pathway Overview

The proposed synthetic route is outlined below. Each step is designed to be high-yielding and to proceed with retention of the stereochemical integrity of the chiral center.

Figure 1: Proposed synthetic pathway for (R)-1-Ethyl-5-methylpiperazin-2-one from (R)-alanine.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: N-Protection of (R)-Alanine

Objective: To protect the amino group of (R)-alanine to prevent its interference in subsequent reactions. The benzyloxycarbonyl (Cbz) group is chosen for its stability and ease of removal under hydrogenolysis conditions.

Protocol:

-

Dissolve (R)-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium carbonate (2.5 eq) in portions to maintain a basic pH.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.

-

Acidify the aqueous layer with 1 M HCl to pH 2, leading to the precipitation of the product.

-

Filter the white solid, wash with cold water, and dry under vacuum to yield (R)-N-Cbz-alanine.

Mechanistic Rationale: The reaction proceeds via a standard Schotten-Baumann acylation of the amino group of alanine. The basic conditions are necessary to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl byproduct.

Step 2: Reduction of the Carboxylic Acid to the Aldehyde

Objective: To selectively reduce the carboxylic acid of (R)-N-Cbz-alanine to the corresponding aldehyde, (R)-N-Cbz-alanal. This is a critical step, as over-reduction to the alcohol must be avoided.

Protocol:

-

Suspend (R)-N-Cbz-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄, 0.5 eq) in THF dropwise. Careful control of the stoichiometry is crucial.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Allow the mixture to warm to room temperature and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to obtain the crude (R)-N-Cbz-alanal, which is often used immediately in the next step without further purification due to its potential instability.

Expert Insight: The partial reduction of a carboxylic acid to an aldehyde is a challenging transformation. The use of a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures can also be an effective alternative to LiAlH₄ for better control and to minimize over-reduction.

Step 3: Reductive Amination with Ethylamine

Objective: To form the key diamine intermediate by reacting the aldehyde with ethylamine, followed by in-situ reduction of the resulting imine. This step introduces the ethyl group that will be at the N1 position of the final product. Reductive amination is a powerful tool for C-N bond formation.[8]

Protocol:

-

Dissolve the crude (R)-N-Cbz-alanal (1.0 eq) in anhydrous methanol.

-

Add ethylamine (2.0 eq, as a solution in THF or as a condensed gas) and acetic acid (1.1 eq) as a catalyst.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in portions.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate diamine.

Causality Behind Experimental Choices: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in preference to the aldehyde, which is crucial for the efficiency of the reductive amination process.[9][10] The use of a slight excess of ethylamine drives the imine formation equilibrium towards the product.

Step 4: Deprotection and Intramolecular Cyclization

Objective: To remove the Cbz protecting group and induce spontaneous intramolecular cyclization to form the piperazin-2-one ring.

Protocol:

-

Dissolve the crude intermediate diamine from the previous step in methanol.

-

Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure. The intramolecular cyclization to form the piperazinone often occurs spontaneously upon deprotection and workup.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford pure (R)-1-Ethyl-5-methylpiperazin-2-one.

Self-Validating System: The success of this final step relies on the chemoselective removal of the Cbz group without affecting other functionalities. The cyclization is an intramolecular amidation, which is generally a favorable process for forming six-membered rings.[11]

Data Presentation and Characterization

The successful synthesis of (R)-1-Ethyl-5-methylpiperazin-2-one should be confirmed by a suite of analytical techniques.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR | Characteristic peaks for the ethyl group, the methyl group, and the diastereotopic protons of the piperazinone ring. |

| ¹³C NMR | Peaks corresponding to the carbonyl carbon, and the carbons of the ethyl and methyl groups, and the piperazinone ring. |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 143.11 |

| Chiral HPLC/SFC | A single major peak, with enantiomeric excess >98% when compared to the racemic standard. |

| Optical Rotation | A specific rotation value, e.g., [α]²⁰D (concentration, solvent). |

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of (R)-1-Ethyl-5-methylpiperazin-2-one from (R)-alanine presented herein is a robust and reliable method that leverages the principles of chiral pool synthesis. Each step has been detailed with practical protocols and mechanistic insights to provide a comprehensive guide for researchers. The success of this synthesis hinges on careful control of reaction conditions, particularly during the reduction and reductive amination steps, to ensure high yields and the preservation of enantiomeric purity. The final product is a valuable building block for the development of novel therapeutics.

References

- D. C. Cole, "Recent stereoselective synthesis of piperidines and piperidones," Tetrahedron, 1994, 50, 9517-9582.

-

Zhang, et al. "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols." Organic Chemistry Frontiers, 2021 . [Link][3][12]

-

Li, et al. "Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones." Organic Letters, 2022 . [Link][13]

-

Stanton, et al. "Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization." Organic Letters, 2002 . [Link][9][10]

-

Google Patents, "CN108129404B - Synthesis method of chiral piperazinone derivative." [11]

-

MySkinRecipes, "(R)-1-Ethyl-5-methylpiperazin-2-one." [Link][1]

-

ResearchGate, "Synthesis of piperazinones from amino acids." [Link][14]

-

ResearchGate, "A chiral molecule and its different names: the amino acid alanine." [Link][6]

-

ResearchGate, "Examples of chiral molecules in case of (a) alanine amino-acid, and..." [Link][5]

- L. F. Tietze, "Domino Reactions in Organic Synthesis," Chemical Reviews, 1996, 96, 115-136.

- S. G. Davies, "Asymmetric Synthesis," Pergamon Press, 1982. (Note: A classic text on the principles of chiral synthesis).

Sources

- 1. (R)-1-Ethyl-5-methylpiperazin-2-one [myskinrecipes.com]

- 2. a2bchem.com [a2bchem.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chirality - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 12. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethyl-5-methylpiperazin-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-5-methylpiperazin-2-one is a substituted piperazinone, a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The piperazine scaffold is a well-established pharmacophore due to its ability to interact with various biological targets, and its derivatives have found applications in a wide range of therapeutic areas.[1] Specifically, 1-Ethyl-5-methylpiperazin-2-one serves as a crucial chiral building block in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[2] Its structural features are designed to enhance binding affinity and metabolic stability in drug candidates, making it a valuable intermediate in the development of selective serotonin and dopamine receptor modulators, as well as novel psychotropic, cognitive-enhancing, antidepressant, and anti-anxiety agents.[2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 1-Ethyl-5-methylpiperazin-2-one.

Chemical Structure and Properties

The structure of 1-Ethyl-5-methylpiperazin-2-one features a six-membered piperazinone ring with an ethyl group attached to the nitrogen at position 1 and a methyl group at position 5. The presence of a carbonyl group at position 2 defines it as a piperazin-2-one. The molecule possesses a chiral center at the carbon atom in position 5.

Molecular Formula: C₇H₁₄N₂O[2]

Molecular Weight: 142.20 g/mol [2][3]

The physicochemical properties of 1-Ethyl-5-methylpiperazin-2-one are crucial for its handling, formulation, and biological activity. While experimentally determined data for this specific compound is limited in publicly available literature, we can infer some properties based on its structure and data from similar compounds.

| Property | Value/Information | Source/Reference |

| CAS Number | 1000577-11-6 (racemic), 1068149-98-3 ((R)-isomer), 869901-78-0 ((S)-isomer) | [2][3][4] |

| Appearance | Likely a solid at room temperature. | [5] |

| Boiling Point | Predicted: ~259 °C | [6] |

| Density | Predicted: ~0.963 g/cm³ | [6] |

| Solubility | Expected to be soluble in organic solvents like chloroform. | [7] |

| pKa | Predicted: ~7.49 (for the protonated secondary amine) | Inferred from related structures |

| Storage | 2-8°C, sealed, dry. | [2] |

Stereoisomerism

The presence of a chiral center at the C5 position means that 1-Ethyl-5-methylpiperazin-2-one can exist as two enantiomers: (R)-1-Ethyl-5-methylpiperazin-2-one and (S)-1-Ethyl-5-methylpiperazin-2-one. The specific stereochemistry is often crucial for pharmacological activity, as one enantiomer may exhibit significantly higher affinity or efficacy for a biological target than the other. The (R)-isomer is specifically mentioned as a chiral building block in pharmaceutical synthesis.[2]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups, as well as the protons on the piperazinone ring. The chemical shifts and coupling patterns would be indicative of their respective electronic environments and neighboring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display seven unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon (C2) would appear at the most downfield chemical shift, typically in the range of 170-185 ppm.[8] The carbons of the ethyl and methyl groups would resonate at higher fields.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the region of 1650-1680 cm⁻¹.[9] The C-H stretching vibrations of the alkyl groups would be observed around 2850-2960 cm⁻¹.[10] The presence of the N-H bond (if considering the tautomeric form or a related precursor) would show a characteristic stretching band in the region of 3200-3500 cm⁻¹.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M+) at m/z 142. The fragmentation pattern would likely involve the loss of the ethyl group (M-29), the methyl group (M-15), and cleavage of the piperazinone ring. Common fragments for piperazine derivatives often arise from the cleavage of the bonds adjacent to the nitrogen atoms.[11][12]

Synthesis and Reactivity

The synthesis of 1-Ethyl-5-methylpiperazin-2-one can be envisioned through several synthetic routes, primarily involving the formation of the piperazinone ring and subsequent N-alkylation. A plausible and common method involves the N-alkylation of a pre-existing 5-methylpiperazin-2-one precursor.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 1-Ethyl-5-methylpiperazin-2-one.

Experimental Protocol: N-Alkylation of 5-Methylpiperazin-2-one (General Procedure)

This protocol is a generalized procedure based on common N-alkylation methods for piperazine derivatives.[13][14]

-

Reaction Setup: To a solution of 5-methylpiperazin-2-one (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 equivalents), for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Addition of Alkylating Agent: To the stirred suspension, add an ethylating agent like ethyl iodide or ethyl bromide (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 1-Ethyl-5-methylpiperazin-2-one.

Reactivity and Stability

The piperazin-2-one ring is a relatively stable heterocyclic system. The amide bond within the ring can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening.[15][16] The tertiary amine at position 1 is nucleophilic and can participate in further reactions. The thermal stability of piperazine derivatives is generally high, but can be influenced by the nature of the substituents.[17][18] Studies on related piperazine structures suggest that the six-membered ring is more stable than five or seven-membered analogous rings.[19]

Applications in Drug Discovery and Development

As a key intermediate, 1-Ethyl-5-methylpiperazin-2-one is instrumental in the synthesis of a variety of drug candidates. The piperazine moiety is a common feature in many centrally acting agents due to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[20]

Role as a Chiral Building Block

The chirality of 1-Ethyl-5-methylpiperazin-2-one is of paramount importance. In drug design, enantiomeric purity is often a prerequisite for achieving high selectivity and potency, while minimizing off-target effects and potential toxicity. The use of enantiomerically pure (R)-1-Ethyl-5-methylpiperazin-2-one allows for the stereospecific synthesis of complex drug molecules, ensuring that the final API has the desired three-dimensional arrangement for optimal interaction with its biological target.[2]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 1-Ethyl-5-methylpiperazin-2-one itself are not widely published, general principles for piperazine-containing CNS drugs can be applied. The substituents on the piperazine ring play a crucial role in determining the pharmacological profile. The ethyl group at the N1 position and the methyl group at the C5 position of this compound will influence its lipophilicity, steric profile, and metabolic stability, all of which are critical determinants of its suitability as a drug intermediate. Modifications at these positions are a common strategy in medicinal chemistry to fine-tune the properties of a lead compound.[21][22]

Conclusion

1-Ethyl-5-methylpiperazin-2-one is a valuable and versatile chiral intermediate in the synthesis of novel therapeutics, particularly for CNS disorders. Its unique structural features and favorable physicochemical properties make it an attractive building block for medicinal chemists. While a significant amount of detailed experimental data for this specific molecule is not yet in the public domain, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into the specific biological activities and reaction kinetics of this compound would be beneficial for its broader application in drug discovery and development.

References

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL not available)

-

Complexation, thermal and catalytic studies of N-substituted piperazine, morpholine and thiomorpholine with some metal ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014. [Link]

- Lack of Specific Research on 4-(Piperazin-1-yl)oxan-3-ol Analogs Hinders Detailed SAR Analysis. Benchchem, 2025. (URL not available)

-

Pharmacological Properties and SAR of New 1,4-disubstituted Piperazine Derivatives With Hypnotic-Sedative Activity. Acta Poloniae Pharmaceutica, 2000. [Link]

-

1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 2012. [Link]

-

The Hydrolysis of Piperazine-2,5-dione. Biochemistry, 1966. [Link]

-

The hydrolysis of piperazine-2,5-dione. Biochemistry, 1966. [Link]

-

Thermal degradation of piperazine and its structural analogs. Energy Procedia, 2011. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 2024. [Link]

-

Two step approach to piperazine-2-carboxamide via hydrolysis followed... ResearchGate, 2018. [Link]

-

5-Methylpiperazin-2-one. PubChem. [Link]

-

1-Piperazinecarboxylic acid, 2-ethyl-5-methyl-, 1,1-dimethylethyl ester, (2S,5R)-. ChemBK. [Link]

-

SAR of piperazine bearing phthalazinone derivatives. ResearchGate. [Link]

-

Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin, 2008. [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 2004. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Mass Spectrometry. Michigan State University. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

(R)-1-Ethyl-5-methylpiperazin-2-one. MySkinRecipes. [Link]

-

Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 2023. [Link]

- A Technical Guide to Piperazin-2-one. Benchchem. (URL not available)

-

Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. [Link]

- Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. Benchchem. (URL not available)

-

predicting likely fragments in a mass spectrum. YouTube. [Link]

-

1-ethyl-5-methylpiperazin-2-one. Alchemist-pharm. [Link]

-

1-Ethyl-5-methylpiperazin-2-one. Pharmaffiliates. [Link]

-

A Simple Synthesis of N-Alkylpiperazines. ResearchGate, 2024. [Link]

-

FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2007. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Piperazine, 1-methyl-. NIST WebBook. [Link]

-

Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 2024. [Link]

-

N-Methylpiperazine. Wikipedia. [Link]

-

N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 2007. [Link]

-

1-Ethyl-2-methyl-quinolinium cation. SpectraBase. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (R)-1-Ethyl-5-methylpiperazin-2-one [myskinrecipes.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (S)-1-ETHYL-5-METHYLPIPERAZIN-2-ONE | 869901-78-0 [amp.chemicalbook.com]

- 5. (R)-1-Ethyl-5-Methylpiperazin-2-One | CymitQuimica [cymitquimica.com]

- 6. (R)-1-ETHYL-5-METHYLPIPERAZIN-2-ONE | 1068149-96-1 [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Complexation, thermal and catalytic studies of N-substituted piperazine, morpholine and thiomorpholine with some metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 19. researchgate.net [researchgate.net]

- 20. ijrrjournal.com [ijrrjournal.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Ethyl-5-methylpiperazin-2-one CAS number and supplier information

An In-Depth Technical Guide to 1-Ethyl-5-methylpiperazin-2-one for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-5-methylpiperazin-2-one, a heterocyclic compound of significant interest in pharmaceutical development. We will delve into its chemical identity, including its various stereoisomeric forms and their corresponding CAS numbers, key physicochemical properties, and its critical role as a building block in medicinal chemistry. This document synthesizes information on its applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system. Furthermore, we present a summary of commercial suppliers, relevant analytical considerations, and a logical workflow for its integration into research and development pipelines.

Chemical Identity and Physicochemical Properties

1-Ethyl-5-methylpiperazin-2-one is a substituted piperazinone, a class of compounds that are integral to the structure of many biologically active molecules. The presence of a chiral center at the 5-position means the compound can exist as a racemic mixture or as individual enantiomers, (R)- and (S)-, which often exhibit different pharmacological profiles.

Molecular Structure and Key Identifiers

The core structure consists of a six-membered piperazine ring containing two nitrogen atoms, with an ethyl group attached to one nitrogen, a methyl group at the 5-position, and a carbonyl group at the 2-position.

A critical aspect for researchers is identifying the correct form of the compound for their specific application. The CAS numbers for the common forms are distinct:

| Compound Name | Stereochemistry | CAS Number |

| 1-Ethyl-5-methylpiperazin-2-one | Racemic | 1000577-11-6[2][3][4] |

| (R)-1-Ethyl-5-methylpiperazin-2-one | R-enantiomer | 1068149-98-3[1] |

| (S)-1-Ethyl-5-methylpiperazin-2-one hydrochloride | S-enantiomer, HCl salt | 869901-73-5[5] |

| (R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride | R-enantiomer, HCl salt | 2411590-81-1[6] |

Physicochemical Data

Proper handling and storage are paramount for maintaining the integrity of the reagent.

-

Appearance: Typically a solid.[6]

-

Storage Conditions: Recommended storage is at 2-8°C in a sealed, dry environment to prevent degradation.[1][2]

-

Purity: Commercially available with purity levels of ≥95% or higher.[1][6]

Below is a diagram illustrating the relationship between the different forms of the molecule.

Caption: Relationship between racemic, enantiomeric, and salt forms.

Role in Pharmaceutical Research and Development

The primary utility of 1-Ethyl-5-methylpiperazin-2-one lies in its role as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] The piperazine moiety is a well-known pharmacophore found in numerous approved drugs, imparting favorable properties such as aqueous solubility and the ability to cross the blood-brain barrier.

Applications as a Chiral Building Block

Its structural configuration is particularly valuable as a chiral building block for producing selective receptor modulators.[1] In drug development, isolating a single enantiomer is often crucial, as the biological activity and metabolic profile can be confined to one stereoisomer, while the other may be inactive or contribute to off-target effects.

Target Areas of Application

This intermediate is frequently employed in the R&D of compounds with potential therapeutic effects on the central nervous system.[1]

-

Psychotropic Agents: It serves as a precursor for molecules targeting serotonin and dopamine receptors, which are implicated in various psychiatric disorders.[1]

-

Cognitive Enhancers: It is used in the synthesis of novel compounds being investigated for cognitive enhancement.[1]

-

Antidepressant and Anti-anxiety Agents: The scaffold is utilized in preparing compounds for preclinical evaluation for antidepressant and anxiolytic effects.[1]

Synthesis and Analytical Methodologies

Synthesis Overview

While specific, proprietary synthesis routes for 1-Ethyl-5-methylpiperazin-2-one are typically held by manufacturers, general chemical principles for the formation of substituted piperazines involve multi-step reactions. These can include steps like the acylation of N-ethylpiperazine or the cyclization of appropriate diamine precursors.[7] Suppliers like Zhengzhou Versailles-special chemical Technology Co., Ltd offer custom synthesis, scaling from grams to kilograms.[3]

Analytical Characterization

The identity and purity of 1-Ethyl-5-methylpiperazin-2-one must be rigorously confirmed. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine purity and separate enantiomers if a chiral stationary phase is used.

-

Gas Chromatography (GC): A validated GC method has been developed for the determination of related piperazine compounds in pharmaceutical drug substances, indicating its applicability for quality control of this intermediate.[8] The method typically uses a DB-17 column with helium as the carrier gas and a flame ionization detector (FID).[8]

Sourcing and Supplier Information

A variety of chemical suppliers offer 1-Ethyl-5-methylpiperazin-2-one and its derivatives. The choice of supplier may depend on the specific stereoisomer required, the scale of the project, and the level of documentation needed.

| Supplier | Compound Offered | CAS Number |

| Pharmaffiliates | 1-Ethyl-5-methylpiperazin-2-one | 1000577-11-6 |

| BLD Pharm | 1-Ethyl-5-methylpiperazin-2-one | 1000577-11-6 |

| BLD Pharm | (S)-1-Ethyl-5-methylpiperazin-2-one hydrochloride | 869901-73-5 |

| MySkinRecipes | (R)-1-Ethyl-5-methylpiperazin-2-one | 1068149-98-3 |

| Sigma-Aldrich | (R)-1-ethyl-5-methylpiperazin-2-one hydrochloride | 2411590-81-1 |

| Zhengzhou Versailles | 1-ethyl-5-methylpiperazin-2-one | 1000577-11-6 |

| Echemi | (5s)-1-ethyl-5-methylpiperazin-2-one hydrochloride | Not specified |

Experimental Workflow: From Procurement to Application

The following diagram outlines a typical workflow for a research team utilizing this chemical intermediate.

Caption: General research workflow using the chemical intermediate.

Conclusion

1-Ethyl-5-methylpiperazin-2-one is a valuable and highly versatile chemical intermediate for drug discovery and development, particularly for therapies targeting the central nervous system. Its utility is enhanced by the availability of specific stereoisomers, allowing for precise stereochemical control in the synthesis of complex APIs. A thorough understanding of its properties, analytical methods, and sourcing options is essential for researchers aiming to leverage this building block in their synthetic chemistry programs. The self-validating system of procuring the correct isomer, confirming its identity and purity via rigorous QC, and then incorporating it into a synthetic route provides a trustworthy foundation for advanced pharmaceutical research.

References

-

MySkinRecipes. (R)-1-Ethyl-5-methylpiperazin-2-one. [Link]

-

Pharmaffiliates. CAS No : 1000577-11-6| Chemical Name : 1-Ethyl-5-methylpiperazin-2-one. [Link]

-

Alchemist-pharm. 1-ethyl-5-methylpiperazin-2-one - Zhengzhou Versailles-special chemical Technology Co.,Ltd. [Link]

-

National Center for Biotechnology Information. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]

-

ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

Sources

- 1. (R)-1-Ethyl-5-methylpiperazin-2-one [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-ethyl-5-methylpiperazin-2-one - Zhengzhou Versailles-special chemical Technology Co.,Ltd [alchemist-pharm.com]

- 4. 1000577-11-6|1-Ethyl-5-methylpiperazin-2-one|BLD Pharm [bldpharm.com]

- 5. 869901-73-5|(S)-1-Ethyl-5-methylpiperazin-2-one hydrochloride|BLD Pharm [bldpharm.com]

- 6. (R)-1-ethyl-5-methylpiperazin-2-one hydrochloride | 2411590-81-1 [sigmaaldrich.com]

- 7. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of 1-Ethyl-5-methylpiperazin-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-5-methylpiperazin-2-one

Executive Summary

1-Ethyl-5-methylpiperazin-2-one (CAS No. 1000577-11-6) is a substituted piperazinone derivative recognized for its role as a versatile intermediate in synthetic chemistry.[1] Its unique molecular architecture, featuring a chiral center and multiple functional groups, makes it a valuable building block in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed protocols for its empirical characterization, and discusses its reactivity, stability, and spectroscopic signatures. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this important synthetic intermediate.

Molecular Overview and Identification

Significance in Synthetic Chemistry

1-Ethyl-5-methylpiperazin-2-one serves as a key precursor in multi-step synthetic pathways. The piperazinone core is a privileged scaffold in medicinal chemistry, and the ethyl and methyl substitutions on the ring offer opportunities for stereochemical control and modulation of pharmacokinetic properties.[1] Its application is particularly noted in the synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system, where it can serve as a chiral building block for selective receptor modulators.[2] The presence of both an amide and a tertiary amine within the heterocyclic ring system allows for diverse reactivity and functional group compatibility, making it a favored choice for constructing complex molecular frameworks through reactions like amine functionalization and cyclization.[1]

Molecular Structure

The structure of 1-Ethyl-5-methylpiperazin-2-one contains a six-membered piperazinone ring. An ethyl group is attached to the nitrogen atom at position 1 (N1), and a methyl group is attached to the carbon atom at position 5 (C5). The presence of the methyl group at C5 introduces a chiral center, meaning the compound can exist as two enantiomers: (R)-1-Ethyl-5-methylpiperazin-2-one and (S)-1-Ethyl-5-methylpiperazin-2-one.

-

Causality: GC is an excellent choice for analyzing volatile and thermally stable compounds like piperazine derivatives. [3]A Flame Ionization Detector (FID) provides high sensitivity for organic compounds.

-

Methodology:

-

System: Gas chromatograph with an FID.

-

Column: A mid-polarity column like a DB-17 (30 m x 0.53 mm x 1 µm) is a good starting point. [3] 3. Carrier Gas: Helium at a constant flow of 2 mL/min. [3] 4. Temperatures: Injector at 250°C, Detector at 260°C.

-

Oven Program: Start at 150°C, hold for 5 minutes, then ramp at 20°C/min to 260°C and hold for 5 minutes.

-

Sample Prep: Prepare a ~1 mg/mL solution in methanol.

-

Injection: 1 µL injection volume.

-

Validation: Run a blank (methanol) to ensure no system contamination. The main peak should have a purity of >95% by area percentage for most research-grade materials.

-

Synthesis Pathway Overview

The synthesis of chiral piperazinone derivatives often involves multi-step sequences starting from amino acids or their esters. A plausible route to 1-Ethyl-5-methylpiperazin-2-one could involve the reaction of an alanine ester with an activated aziridine or a protected aminoethyl halide, followed by N-ethylation and subsequent cyclization. A general patent describes the synthesis of similar structures by reacting an amino acid ester with an N-protected aminoethyl group, followed by deprotection and cyclization. [4]

Conclusion

1-Ethyl-5-methylpiperazin-2-one is a compound of significant interest due to its utility as a synthetic intermediate. While comprehensive data on its physical properties remains to be published, its chemical nature can be reliably predicted from its structure and comparison with related compounds. The analytical and characterization protocols outlined in this guide provide a robust framework for researchers to establish its identity, purity, and key physical parameters, ensuring its effective and safe use in drug discovery and development pipelines.

References

-

MySkinRecipes. (R)-1-Ethyl-5-methylpiperazin-2-one. [Link]

-

Pharmaffiliates. CAS No : 1000577-11-6| Chemical Name : 1-Ethyl-5-methylpiperazin-2-one. [Link]

-

Zhengzhou Versailles-special chemical Technology Co.,Ltd. 1-ethyl-5-methylpiperazin-2-one. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2-Methylpiperazine. [Link]

-

PubChem. 1-Methylpiperazin-2-one. [Link]

-

The Royal Society of Chemistry. Supplemental Information. [Link]

-

PubChem. 5-Methylpiperazin-2-one. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

ResearchGate. 1 H NMR and IR spectra of compounds 2-5. [Link]

-

King-Pharm. 1000577-11-6 1-ETHYL-5-METHYLPIPERAZIN-2-ONE. [Link]

-

ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

- Google Patents.

-

National Institutes of Health. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]

-

PubChem. 1-[4-ethyl-5-[2-[4-[(1-ethylpiperidin-4-yl)methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1~{H}-pyrrol-3-yl]ethanone. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

ChemBK. 1-Piperazinecarboxylic acid, 2-ethyl-5-methyl-, 1,1-dimethylethyl ester, (2S,5R)-. [Link]

-

PubChem. 6-Chloro-1-methyl-5-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]quinolin-2-one. [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

Wikipedia. Sildenafil. [Link]

Sources

The Rising Profile of Substituted Piperazin-2-ones: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one scaffold, a six-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to be readily substituted at various positions have made it a focal point for the development of novel therapeutic agents. This in-depth technical guide explores the significant biological activities of substituted piperazin-2-ones, with a focus on their potential as anticancer, antiviral, and central nervous system (CNS) modulating agents. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

I. The Piperazin-2-one Core: A Versatile Scaffold for Drug Discovery

The piperazin-2-one ring system offers a unique combination of structural features that make it an attractive starting point for drug design. The presence of two nitrogen atoms, one of which is part of an amide functionality, provides sites for hydrogen bonding and allows for the introduction of a wide range of substituents to modulate physicochemical properties and biological activity. The conformational flexibility of the ring also enables it to adapt to the binding pockets of diverse biological targets.

II. Anticancer Activities of Substituted Piperazin-2-ones

Substituted piperazin-2-ones have demonstrated significant potential as anticancer agents through various mechanisms of action.

A. Inhibition of Kinase Signaling Pathways

A prominent mechanism through which piperazin-2-one derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

One key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Piperazine-based thiazolidinones have been shown to be potent VEGFR-2 inhibitors, leading to the suppression of tumor growth and metastasis.[1] These compounds act as uncompetitive inhibitors, binding to the enzyme-substrate complex.[1]

Diagram of VEGFR-2 Inhibition by a Substituted Piperazin-2-one

Caption: Inhibition of VEGFR-2 by substituted piperazin-2-ones blocks angiogenesis and induces apoptosis.

B. Induction of Apoptosis

Many substituted piperazin-2-one derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can be achieved through various pathways, including the activation of caspases, a family of proteases that execute the apoptotic process.[1] For instance, certain piperazinone derivatives have been shown to induce caspase-dependent apoptosis in hepatocellular carcinoma (HepG-2) cells.[1]

C. Cytotoxic Activity

The cytotoxic effects of substituted piperazin-2-ones have been evaluated against a range of cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic activity of substituted piperazin-2-one compounds against a cancer cell line.

Materials:

-

Substituted piperazin-2-one compounds

-

Cancer cell line (e.g., HT-29 colon cancer cells)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the substituted piperazin-2-one compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for 48-72 hours.[2]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

D. Structure-Activity Relationship (SAR) in Anticancer Piperazin-2-ones

The substitution pattern on the piperazin-2-one ring significantly influences its anticancer activity. For example, in a series of vindoline-piperazine conjugates, derivatives with a [4-(trifluoromethyl)benzyl]piperazine moiety at position 17 of vindoline exhibited potent antiproliferative effects against a panel of 60 human tumor cell lines.[5] Another study on piperazinone derivatives revealed that the presence of a guanidine substituent led to the highest potency against various cancer cell lines.[6]

Table 1: Anticancer Activity of Selected Substituted Piperazin-2-one Derivatives

| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| L3 | HCT116 p53+/+ | 0.12 | [7] |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 (GI50) | [5] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | 1.35 (GI50) | [5] |

| Thiazolinylphenyl-piperazine 2a | MCF-7 (Breast) | <25 | [8] |

| Piperazine-containing naphthalimide 126 | A549 (Lung) | 2.19 | [9] |

| Piperazine derivative 29 | HCT-116 (Colon) | 3.0 | [9] |

| Piperazine derivative 29 | Colo-205 (Colon) | 1.0 | [9] |

III. Antiviral Activities of Substituted Piperazin-2-ones

The piperazin-2-one scaffold has also shown promise in the development of antiviral agents, particularly against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

A. Anti-HIV Activity

Substituted piperazin-2-ones have been investigated as inhibitors of key viral enzymes essential for HIV replication. One important target is the HIV-1 protease , an enzyme responsible for cleaving viral polyproteins into functional proteins.[10] Piperazine derivatives have been designed to fit into the active site of the protease, thereby inhibiting its function and preventing viral maturation.[10]

More recently, piperazinone phenylalanine derivatives have been identified as novel HIV-1 capsid modulators .[11] The HIV-1 capsid is a protein shell that encloses the viral genome and is crucial for multiple stages of the viral life cycle, including reverse transcription and nuclear import. These compounds are thought to disrupt the proper assembly and disassembly of the capsid, thereby inhibiting viral replication.[11]

Diagram of Anti-HIV Mechanisms of Substituted Piperazin-2-ones

Caption: Substituted piperazin-2-ones can inhibit HIV replication by targeting viral protease or modulating capsid function.

B. Anti-HCV Activity

The HCV NS3/4A protease is another critical enzyme for viral replication and a key target for antiviral drug development.[12][13] This serine protease is responsible for processing the HCV polyprotein. Piperazine-derived small molecules have been designed and screened as potential inhibitors of the NS3/4A protease, with some compounds showing promising activity against both Zika virus (ZIKV) and Dengue virus (DENV), which belong to the same Flaviviridae family as HCV.[14]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol describes a method to evaluate the antiviral activity of substituted piperazin-2-one compounds.

Materials:

-

Substituted piperazin-2-one compounds

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock (e.g., Influenza A virus)

-

6-well or 12-well plates

-

Cell culture medium

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed the host cells in 6-well or 12-well plates to form a confluent monolayer.[15][16][17]

-

Compound and Virus Preparation: Prepare serial dilutions of the substituted piperazin-2-one compounds. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).[1][16]

-

Infection and Treatment: Remove the growth medium from the cells and infect them with the diluted virus in the presence of the compound dilutions. Include a virus control (no compound) and a cell control (no virus). Incubate for 1-2 hours to allow for viral adsorption.[1][17]

-

Overlay Application: After the adsorption period, remove the inoculum and add the overlay medium containing the respective compound concentrations to each well.[15][16]

-

Incubation: Incubate the plates for 2-5 days, or until plaques are visible in the virus control wells.[16]

-

Plaque Visualization: Remove the overlay and fix and stain the cells with crystal violet solution.[1]

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value can then be determined.[15]

IV. Central Nervous System (CNS) Activities of Substituted Piperazin-2-ones

The piperazine scaffold is a common feature in many CNS-active drugs, and substituted piperazin-2-ones are being explored for their potential to modulate neurotransmitter systems.[18]

A. Modulation of Serotonin Receptors

Several piperazine derivatives have been shown to interact with serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition.[19] For example, some arylpiperazine ligands of the 5-HT1A receptor have been shown to preferentially activate cAMP signaling over β-arrestin-2 recruitment, demonstrating functional selectivity.[20] This property is of significant interest for the development of novel antidepressants and anxiolytics with improved side-effect profiles.

B. Interaction with Dopamine Receptors

Dopamine receptors are another important target for CNS drug discovery. Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines have been shown to have a high affinity for dopamine D2/D3 receptors, with some compounds exhibiting Ki values in the nanomolar range.[21][22] These findings suggest that piperazin-2-one derivatives could be developed as potential treatments for disorders such as schizophrenia and Parkinson's disease.

Diagram of CNS Receptor Modulation by Substituted Piperazin-2-ones

Caption: Substituted piperazin-2-ones can modulate serotonin and dopamine receptors, leading to potential therapeutic effects in CNS disorders.

Experimental Protocol: Radioligand Binding Assay for CNS Receptor Affinity

This protocol details a method to determine the binding affinity of substituted piperazin-2-one compounds to a specific CNS receptor.

Materials:

-

Substituted piperazin-2-one compounds

-

Radioligand specific for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors)

-

Membrane preparation from cells or tissues expressing the target receptor

-

96-well plates

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled substituted piperazin-2-one compound (competitor).[23][24]

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[23]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.[23][24]

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[25]

-

Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value, which represents the affinity of the competitor for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.[24][26]

Table 2: CNS Receptor Binding Affinity of Selected Piperazine Derivatives

| Compound | Receptor | Ki (nM) | Reference |

| NAN-190 | 5-HT1A | 0.6 | [27] |

| Piperidine derivative 5 | hH3R | 7.70 | [6] |

| Piperidine derivative 5 | σ1R | 3.64 | [6] |

| Piperidine derivative 11 | hH3R | 6.2 | [28] |

| Piperidine derivative 11 | σ1R | 4.41 | [28] |

| 1,4-disubstituted piperazine | D2 | 53 | [22] |

V. Synthesis of Substituted Piperazin-2-ones

Several synthetic strategies have been developed to access the piperazin-2-one core and its derivatives.

A. Jocic-Type Reactions

Enantiomerically enriched 1-substituted piperazin-2-ones can be synthesized via a modified Jocic-type reaction between N-substituted diamines and enantiomerically-enriched trichloromethyl-containing alcohols.[3][29] This method allows for the regioselective formation of the piperazinone ring with little to no loss of stereochemical integrity.[3]

B. Cascade Double Nucleophilic Substitution

A one-pot, metal-promoted cascade reaction utilizing a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazin-2-ones in good yields. This methodology allows for the formation of three new bonds in a single step and introduces two points of diversity, making it well-suited for combinatorial synthesis.

VI. Conclusion and Future Perspectives

Substituted piperazin-2-ones represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antiviral, and CNS-active agents, coupled with their synthetic accessibility, makes them a fertile ground for future drug discovery and development efforts. Further optimization of the piperazin-2-one scaffold through medicinal chemistry approaches, including structure-based drug design and quantitative structure-activity relationship (QSAR) studies, will undoubtedly lead to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this versatile heterocyclic core holds the potential to deliver innovative therapies for a range of human diseases.

References

- Savic, V., & Petkovic, M. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry.

- Perryman, M. S., Earl, M. W. M., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(4), 1146–1154.

- Perryman, M. S., Earl, M. W. M., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2014). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. RSC Publishing.

- Chmura, A. J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50731.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- Creative Biolabs. (n.d.).

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- BenchChem. (2025).

- Serda, M., et al. (2017). Piperazinyl fragment improves anticancer activity of Triapine. PLOS ONE, 12(11), e0188767.

- Creative Biogene. (n.d.). Viral Titering-Plaque Assay Protocol.

- WO2015013835A1 - Piperazine derivatives as hiv protease inhibitors. (2015).

- Satała, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2346–2359.

- El-Gohary, N. S. M., & Shaaban, M. I. (2020). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 12(14), 1285–1302.

- IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.

- Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1734–1766.

- van der Zee, P., & Hespe, W. (1985). Interaction between substituted 1-[2-(diphenylmethoxy)ethyl]piperazines and dopamine receptors. Neuropharmacology, 24(12), 1171–1174.

- Chu, U. B., & Kulkarni, P. M. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 2.18.1–2.18.16.

- Ferreira, M. J., et al. (2014). Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? Bioorganic & Medicinal Chemistry, 22(1), 117–126.

- Henderson, B. J., et al. (2011). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacological and Toxicological Methods, 64(3), 237–243.

- Kiss, R., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(11), 3183.

- Andreozzi, G., et al. (2024). IC50 values (μM) of novel thiazolinylphenyl-piperazines (2a-c; 3a-c) observed on breast cancer cell lines.

- S, S., & S, S. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 1–7.

- Di Giovanni, C., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(11), 2548.

- Sbardella, G., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.

- Lee, J. Y., et al. (2017). The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro.

- Adani Pharmachem Private Limited. (n.d.).

- Castellano, S., et al. (2020). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 63(17), 9586–9605.

- Wang, Y., et al. (2022).

- Martinez-Ramos, F., et al. (2023). Modifications in the piperazine ring of nucleozin affect anti-influenza activity. PLOS ONE, 18(2), e0281486.

- Hamzeh-Mivehroud, M., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 12(3), 351–359.

- Asif, M. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 26(21), 6613.

- de la Cruz, G., et al. (2022). Towards the De Novo Design of HIV-1 Protease Inhibitors Based on Natural Products. Biomolecules, 12(12), 1805.

- Ali, A., et al. (2018). Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. Journal of Medicinal Chemistry, 61(2), 585–599.

- De Clercq, E. (2009). Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. Viruses, 1(2), 176–196.

- Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 35(4), 734–740.

- Martinez-Ramos, F., et al. (2022). Modifications in the piperazine ring of nucleozin affects anti-influenza activity. bioRxiv.

- Romano, K. P., et al. (2012). The chemical structures of NS3/4A protease inhibitors.

- Martinez-Ramos, F., et al. (2023). Modifications in the piperazine ring of nucleozin affects anti-influenza activity. PLOS ONE, 18(2), e0281486.

- Lacivita, E., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4535–4545.

- Satała, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2346–2359.

- Roda, G., et al. (2023). Bioorganic Chemistry. AIR Unimi.

- Asif, M. (2017). HCV NS3/4A protease and its emerging inhibitors. MedCrave online.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atcc.org [atcc.org]

- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Piperazinyl fragment improves anticancer activity of Triapine | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. WO2015013835A1 - Piperazine derivatives as hiv protease inhibitors - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. air.unimi.it [air.unimi.it]

- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 18. adanipharma.net [adanipharma.net]

- 19. ijrrjournal.com [ijrrjournal.com]

- 20. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Interaction between substituted 1-[2-(diphenylmethoxy)ethyl] piperazines and dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 29. texaschildrens.org [texaschildrens.org]

1-Ethyl-5-methylpiperazin-2-one mechanism of action preliminary studies

An In-Depth Technical Guide to the Preliminary Investigation of 1-Ethyl-5-methylpiperazin-2-one's Mechanism of Action

Authored by: A Senior Application Scientist

Preamble: The Rationale for Investigation

In the landscape of modern drug discovery, the piperazine scaffold stands as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its presence in numerous FDA-approved drugs underscores its importance in medicinal chemistry. The derivative , 1-Ethyl-5-methylpiperazin-2-one, belongs to the piperazinone subclass. While direct research on this specific molecule is nascent, its structural alerts suggest a high potential for biological activity. This guide outlines a comprehensive, hypothesis-driven approach for the preliminary investigation of its mechanism of action, designed for researchers, scientists, and drug development professionals. Our strategy is built on a foundation of scientific integrity, ensuring that each proposed step is logical, self-validating, and grounded in established pharmacological principles.

Part 1: Foundational Understanding and Hypothesis Formulation

Before embarking on experimental studies, a thorough understanding of the molecule and its chemical context is paramount.

Molecular Profile of 1-Ethyl-5-methylpiperazin-2-one

| Property | Value | Source |

| IUPAC Name | 1-Ethyl-5-methylpiperazin-2-one | N/A |

| CAS Number | 1000577-11-6 | [3][4][5] |

| Molecular Formula | C₇H₁₄N₂O | [3][5] |

| Molecular Weight | 142.2 g/mol | [3][6] |

| Structure | A piperazin-2-one ring with an ethyl group at position 1 and a methyl group at position 5. | N/A |

The Piperazinone Scaffold: A Source of Diverse Bioactivity

The piperazinone core is a versatile pharmacophore. A review of the literature on structurally related compounds reveals a broad spectrum of potential biological activities, forming the basis of our initial hypotheses.

-

Central Nervous System (CNS) Activity: The chiral intermediate, (R)-1-Ethyl-5-methylpiperazin-2-one, is utilized in the synthesis of selective modulators for serotonin and dopamine receptors, suggesting potential applications as a psychotropic, cognitive-enhancing, antidepressant, or anti-anxiety agent.[6]

-

Anticancer Potential: Arylpiperazine derivatives have been noted for their cytotoxic effects on tumor cells, often through the induction of apoptosis and inhibition of key signaling pathways like PI3K/Akt.[1]

-

Antimicrobial and Antifungal Properties: Various piperazine derivatives have demonstrated significant efficacy against a range of bacterial and fungal pathogens.[7][8]

-

Other Therapeutic Areas: The broader piperazine class of compounds has also been investigated for anti-inflammatory and anthelmintic activities.[2]

Based on this evidence, our preliminary investigation will be structured as a tiered screening cascade, designed to efficiently identify and then characterize the most probable mechanism of action.

Part 2: A Tiered Approach to Experimental Investigation

This section details a logical progression of experiments, from broad phenotypic screening to more specific target-based assays.

Tier 1: Broad-Spectrum Phenotypic Screening

The initial step is to cast a wide net to identify the general biological activity of 1-Ethyl-5-methylpiperazin-2-one.

2.1.1. Rationale

Phenotypic screening allows for an unbiased assessment of the compound's effects in a cellular or organismal context, without preconceived notions of its molecular target. This approach is particularly valuable for novel compounds where the mechanism of action is unknown.

2.1.2. Experimental Workflow: Tier 1 Screening

Caption: Tier 1 experimental workflow for broad phenotypic screening.

2.1.3. Detailed Protocols

Protocol 2.1.3.1: CNS Panel - Neuronal Viability and Neurotransmitter Uptake Assays

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells and primary rat cortical neurons according to standard protocols.

-

Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of 1-Ethyl-5-methylpiperazin-2-one (e.g., 0.1 nM to 100 µM) for 24-48 hours.

-

Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).

-

Neurotransmitter Uptake Assay: Utilize commercially available kits to measure the inhibition of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters in the presence of the test compound.

-

Data Analysis: Calculate IC₅₀ values for cytotoxicity and transporter inhibition.

Protocol 2.1.3.2: Anticancer Panel - NCI-60 Human Tumor Cell Line Screen

-

Submission: Submit 1-Ethyl-5-methylpiperazin-2-one to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP) for screening against their panel of 60 human tumor cell lines.

-

Data Analysis: The NCI-DTP will provide a comprehensive report detailing the compound's growth-inhibitory and cytotoxic effects. Analyze the data for patterns of activity against specific cancer types.

Protocol 2.1.3.3: Antimicrobial Panel - Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assays

-

Microorganism Strains: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).

-

Broth Microdilution: Perform broth microdilution assays according to CLSI guidelines to determine the MIC.

-

MBC Determination: Subculture from wells with no visible growth onto agar plates to determine the MBC.

-

Data Analysis: Record the MIC and MBC values for each strain.

Tier 2: Mechanism Deconvolution and Target Identification

Based on the results of Tier 1 screening, Tier 2 will involve more focused experiments to elucidate the specific mechanism of action. The following sections outline potential Tier 2 investigations based on hypothetical "hit" phenotypes from Tier 1.

Scenario A: Positive Hit in CNS Panel

A significant effect on neuronal viability or neurotransmitter uptake would warrant a deeper investigation into its neuropharmacological properties.

Given the use of a stereoisomer as a building block for CNS-active compounds, a positive hit in this area is highly plausible.[6] The next logical step is to determine its receptor binding profile.

Caption: Tier 2 experimental workflow for CNS mechanism deconvolution.

Protocol 2.2.3.1: Receptor Binding Panel

-

Outsourcing: Engage a contract research organization (CRO) that offers comprehensive receptor binding panels (e.g., Eurofins CEREP).

-

Panel Selection: Select a panel that includes a wide range of CNS targets, with a focus on aminergic G-protein coupled receptors (GPCRs) such as serotonin, dopamine, and adrenergic receptors.

-

Data Analysis: The CRO will provide data on the percent inhibition of radioligand binding at a given concentration of the test compound. Identify receptors with significant inhibition (e.g., >50%).

Protocol 2.2.3.2: Functional Assays

-

Cell Lines: Utilize recombinant cell lines overexpressing the "hit" receptors identified in the binding panel.

-

Assay Selection:

-

For Gs or Gi-coupled receptors, perform a cAMP assay (e.g., HTRF®).

-

For Gq-coupled receptors, perform a calcium flux assay (e.g., FLIPR®).

-

-

Agonist/Antagonist Mode: Determine whether the compound acts as an agonist or antagonist by running the assay in the presence and absence of a known reference agonist.

-

Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Scenario B: Positive Hit in Anticancer Panel

Selective cytotoxicity against certain cancer cell lines would trigger an investigation into its anticancer mechanism.

The known anticancer activity of related piperazinone and piperazine derivatives, particularly through the PI3K/Akt pathway, provides a strong starting point for this investigation.[1]

Caption: Tier 2 experimental workflow for anticancer mechanism deconvolution.

Protocol 2.2.6.1: Cell Cycle and Apoptosis Analysis

-

Cell Culture and Treatment: Culture a sensitive cancer cell line (identified from the NCI-60 screen) and treat with 1-Ethyl-5-methylpiperazin-2-one at its IC₅₀ concentration for various time points (e.g., 24, 48, 72 hours).

-

Cell Cycle Analysis: Fix cells in ethanol, stain with propidium iodide (PI), and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M).

-

Apoptosis Analysis:

-

Stain treated cells with Annexin V-FITC and PI and analyze by flow cytometry to quantify early and late apoptotic cells.

-

Measure the activity of caspases 3 and 7 using a luminogenic substrate-based assay.

-

-

Data Analysis: Compare the cell cycle distribution and apoptosis levels in treated versus untreated cells.

Protocol 2.2.6.2: Signaling Pathway Analysis

-

Protein Lysate Preparation: Treat sensitive cancer cells with the compound for various time points and prepare whole-cell lysates.

-

Western Blotting: Perform Western blotting to analyze the phosphorylation status of key proteins in relevant signaling pathways, such as Akt (at Ser473) and its downstream targets in the PI3K/Akt pathway.

-

Data Analysis: Quantify changes in protein phosphorylation levels relative to a loading control (e.g., β-actin).

Part 3: Data Synthesis and Future Directions

The culmination of these preliminary studies will be a comprehensive initial profile of 1-Ethyl-5-methylpiperazin-2-one's biological activity and mechanism of action.

Consolidating the Evidence

All quantitative data should be meticulously tabulated to allow for clear interpretation and comparison.

Table 3.1.1: Summary of Hypothetical Tier 1 Data

| Assay | Endpoint | Result |

| Neuronal Viability (SH-SY5Y) | IC₅₀ | > 100 µM |